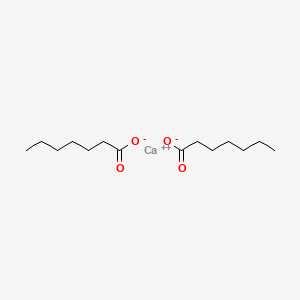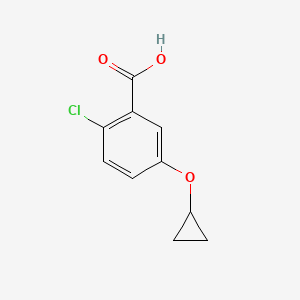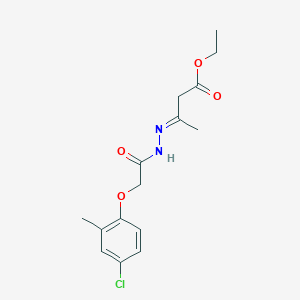![molecular formula C16H15N3O7 B14803970 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline: is an organic compound characterized by the presence of nitro and methoxy functional groups attached to a benzylidene-aniline framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline typically involves the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-methoxy-2-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various organic transformations.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like thionyl chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry: N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and methoxy groups. It can also serve as a model compound to investigate the metabolic pathways of nitroaromatic compounds.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline involves its interaction with molecular targets through its nitro and methoxy functional groups. These groups can participate in redox reactions, hydrogen bonding, and π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, enzyme inhibition, and receptor modulation .
類似化合物との比較
- N-(4,5-dimethoxy-2-nitrobenzylidene)-4-nitrobenzohydrazide
- N-(4,5-dimethoxy-2-nitrobenzylidene)-2-methylbenzohydrazide
- N-(4,5-dimethoxy-2-nitrobenzylidene)-3-nitrobenzohydrazide
Comparison: N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline is unique due to the presence of both methoxy and nitro groups on the benzylidene and aniline moietiesThe presence of methoxy groups can influence the electronic properties and steric hindrance, making it distinct in terms of chemical behavior and applications .
特性
分子式 |
C16H15N3O7 |
|---|---|
分子量 |
361.31 g/mol |
IUPAC名 |
1-(4,5-dimethoxy-2-nitrophenyl)-N-(4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O7/c1-24-11-4-5-12(14(7-11)19(22)23)17-9-10-6-15(25-2)16(26-3)8-13(10)18(20)21/h4-9H,1-3H3 |
InChIキー |
UZOWEGSVBBMCQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)

![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)


![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)



